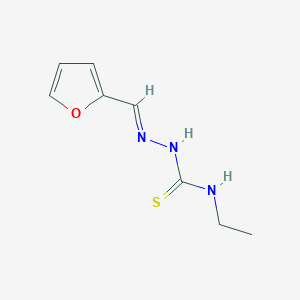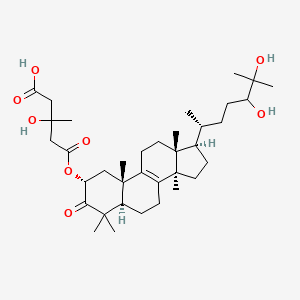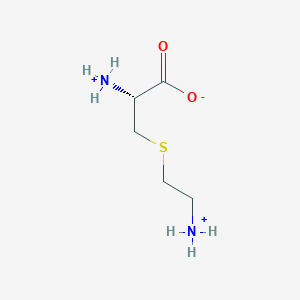
Polonium-211
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polonium-211 atom is the radioactive isotope of polonium with relative atomic mass 210.986637 and half-life of 0.516 s.
Wissenschaftliche Forschungsanwendungen
Radiochemical Properties and Handling
Polonium-211, a highly radioactive and toxic element, is challenging to handle due to its radiotoxicity and its tendency to volatilize at low temperatures. Its chemical properties, similar to bismuth, allow it to form various compounds, with Po(IV) being the most stable in aqueous solutions. Its radiotoxic effects were first identified soon after its discovery, highlighting its hazardous nature (Ansoborlo, 2014).
Medical Applications
In the field of medicine, particularly in metabolic radiotherapy, Polonium-211g (with a half-life of 0.516 s) is utilized due to its high Linear Energy Transfer (LET) and suitable half-life. This application stems from its property as an alpha-emitter at secular equilibrium by EC with its ultra-short-lived alpha-emitting daughter (Morzenti et al., 2008).
Radiopharmaceutical Development
In radiopharmaceuticals, the preparation of Polonium-210, a co-produced radiocontaminant, has been observed at ppm levels. Its presence is notable in the development of therapeutic applications of Astatine-211, a related element (Lambrecht & Mirzadeh, 1985).
Environmental Impact Studies
Polonium-210, a naturally occurring radioactive element and a component of tobacco smoke, has been studied for its environmental impact. This includes examining its presence in soils, its absorption by plants like tobacco, and its accumulation in the environment (Boice et al., 1978).
Analytical Methodology in Environmental Materials
Polonium-210 is analyzed for radiological impact assessment and as a tracer of environmental processes. Its analytical methodology involves careful sample preparation and treatment due to potential losses at temperatures above 100 degrees Celsius (Matthews et al., 2007).
Nuclear Structure Studies
Polonium isotopes, including Polonium-211, have been the subject of nuclear structure studies. These studies have provided insights into the changes in the nuclear mean square charge radii and the onset of deformation in neutron-deficient polonium isotopes (Seliverstov et al., 2013).
Blood Concentration Measurement
The concentration of Polonium-210 in human blood has been measured to estimate body burdens of this isotope. This research is significant in understanding the exposure levels in humans, especially in relation to smoking habits (Little & McGandy, 1966).
Aqueous Chemistry in Environmental and Anthropogenic Processes
A study on the aqueous chemistry of Polonium-210 has been conducted to understand its behavior in environmental and process waters. The research highlights the importance of understanding its speciation for effective removal and control in industrial processes (Ram et al., 2019).
Eigenschaften
CAS-Nummer |
15735-83-8 |
|---|---|
Molekularformel |
Po |
Molekulargewicht |
210.98665 g/mol |
IUPAC-Name |
polonium-211 |
InChI |
InChI=1S/Po/i1+2 |
InChI-Schlüssel |
HZEBHPIOVYHPMT-NJFSPNSNSA-N |
Isomerische SMILES |
[211Po] |
SMILES |
[Po] |
Kanonische SMILES |
[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid](/img/structure/B1238149.png)
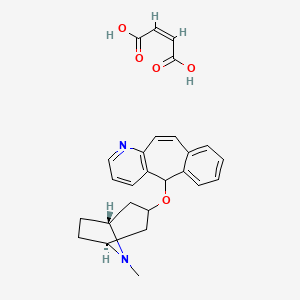
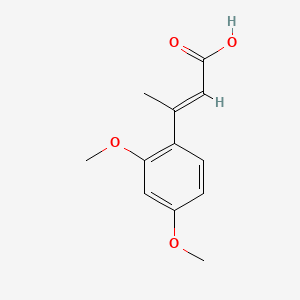

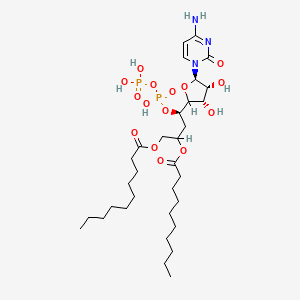
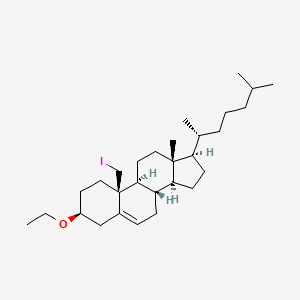
![acetic acid [(4bS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] ester](/img/structure/B1238158.png)


![3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1238163.png)
![N-naphthalen-2-yl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238165.png)
